molecular formula C20H14BrF3N2O2 B2923795 (2E)-3-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 380475-73-0

(2E)-3-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No.: B2923795
CAS No.: 380475-73-0
M. Wt: 451.243
InChI Key: JTNLPIGYMSOYBG-UHFFFAOYSA-N
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Description

This product, (2E)-3-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide, is provided strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. As a novel chemical entity, its primary research applications and mechanism of action are currently under investigation. Preliminary analysis of its structure suggests potential as a key intermediate in organic synthesis or as a candidate for screening in drug discovery programs, particularly in the development of targeted therapies. Researchers are exploring its [ specific properties, e.g., kinase inhibition, receptor binding ] for potential use in [ specific research areas, e.g., oncology, neuroscience ]. Its molecular framework integrates several pharmacologically relevant features, including a brominated aryl ether, a cyanoacrylamide moiety, and a trifluoromethylphenyl group, which may influence its electronic properties, metabolic stability, and binding affinity. Future studies will focus on elucidating its precise biochemical profile, cellular activity, and pharmacological potential. Please refer to the product data sheet for detailed handling, storage information, and structural characterization data.

Properties

IUPAC Name

(E)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrF3N2O2/c1-2-9-28-18-8-7-15(21)11-13(18)10-14(12-25)19(27)26-17-6-4-3-5-16(17)20(22,23)24/h2-8,10-11H,1,9H2,(H,26,27)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNLPIGYMSOYBG-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=C(C=C1)Br)C=C(C#N)C(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=C(C=C(C=C1)Br)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide typically involves multiple steps, including the bromination of a phenyl ring, the introduction of a cyano group, and the formation of an amide bond. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction efficiency, minimize waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, including temperature, solvent choice, and reaction time, play a critical role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield corresponding oxides, while reduction can produce amines.

Scientific Research Applications

(2E)-3-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Molecular Properties

The following compounds share partial structural homology with Compound A , enabling comparative analysis of substituent effects:

Compound ID Molecular Formula Key Substituents Molecular Weight Notable Features
Compound A C₂₀H₁₄BrF₃N₂O₂ 5-Bromo, propenyloxy, cyano, trifluoromethylphenyl 473.24 g/mol High hydrophobicity (CF₃), potential for covalent interactions (propenyloxy)
CAS 1436374-97-8 C₁₁H₈BrClN₂O 2-Bromo-5-chlorophenyl, cyano, methylamide 299.55 g/mol Smaller size, halogenated (Br/Cl) for electrophilic interactions
Compound 6e C₂₃H₂₀BrN₃O₃ 5-Bromoindole, oxadiazole, methyl-phenylamide 482.34 g/mol Indole core for aromatic stacking, oxadiazole for hydrogen bonding
Furopyridine Derivative C₂₄H₂₀F₄N₄O₃ Furo[2,3-b]pyridine, oxadiazole, trifluoroethylamino 512.44 g/mol Heterocyclic core, trifluoroethyl group for enhanced bioavailability
Key Observations:

Substituent Flexibility vs. The oxadiazole in Compound 6e and the furopyridine in the Furopyridine Derivative confer rigidity, which may enhance target selectivity .

This contrasts with the methylamide in CAS 1436374-97-8, which has lower logP (~2.8) . The trifluoroethylamino group in the Furopyridine Derivative balances hydrophobicity and hydrogen-bonding capacity, likely improving pharmacokinetics .

Electronic Effects: The cyano group in Compound A and CAS 1436374-97-8 acts as a strong electron-withdrawing group, stabilizing the enamide tautomer and enhancing electrophilicity for covalent binding .

Computational and Experimental Insights

Docking and Binding Affinity Predictions
  • AutoDock Vina simulations suggest that Compound A ’s propenyloxy group forms van der Waals interactions with hydrophobic enzyme pockets, while the trifluoromethylphenyl moiety engages in halogen bonding with arginine residues.
  • In contrast, Compound 6e ’s indole core exhibits strong π-π stacking with tyrosine residues in kinase targets, as inferred from similar indole-based inhibitors .
Crystallographic Data
  • SHELX refinement of analogous compounds (e.g., CAS 1436374-97-8 ) reveals planar enamide conformations, critical for target engagement. The propenyloxy group in Compound A may introduce torsional strain, necessitating advanced crystallographic techniques for resolution.

Biological Activity

The compound (2E)-3-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions, including the use of bromo-substituted phenols and various coupling agents. The structural formula can be represented as follows:

C18H15BrF3N2O\text{C}_{18}\text{H}_{15}\text{BrF}_3\text{N}_2\text{O}

Table 1: Structural Data

PropertyValue
Molecular Weight393.22 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO
CAS NumberNot available

The biological activity of this compound is primarily attributed to its interaction with specific cellular targets. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cancer proliferation. The presence of the trifluoromethyl group enhances its lipophilicity, potentially improving cell membrane permeability and bioavailability.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that the compound inhibits the growth of various cancer cell lines, including:

  • Acute biphenotypic leukemia MV4-11
  • Acute monocytic leukemia MOLM13

The half-maximal inhibitory concentration (IC50) values for these cell lines were found to be approximately 0.3 µM and 1.2 µM, respectively, as measured by thymidine uptake assays .

Mechanistic Studies

Western blot analyses have demonstrated that the compound effectively down-regulates phosphorylated ERK1/2 levels in treated cells, indicating a disruption in the MAPK signaling pathway, which is often constitutively active in various cancers .

Study 1: In Vivo Efficacy

A study conducted on nude mouse xenograft models derived from BRAF mutant lines showed dose-dependent growth inhibition when treated with this compound. Effective treatment was observed at doses as low as 10 mg/kg via oral administration, suggesting its potential for therapeutic applications in oncology .

Study 2: Toxicological Assessment

In a separate investigation assessing the pharmacokinetics and toxicity profile, single oral or intravenous doses resulted in significant inhibition of pMAPK in liver and lung tissues. Toxicological effects were noted at higher doses (100 mg/kg), indicating the necessity for careful dose management in therapeutic settings .

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